molecular formula C27H28F6N2O2 B601954 Unii-V04syo936V CAS No. 1430804-85-5

Unii-V04syo936V

Cat. No. B601954
M. Wt: 526.53
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“Unii-V04syo936V” is also known as “DUTASTERIDE 5-ENE” with the molecular formula C27H28F6N2O2 . It is a versatile material extensively used in scientific research, finding applications in various fields such as medicine, nanotechnology, and environmental studies.


Molecular Structure Analysis

The molecular structure of “Unii-V04syo936V” or “DUTASTERIDE 5-ENE” is characterized by a molecular formula of C27H28F6N2O2 and a molecular weight of 526.5138 . The stereochemistry is absolute with 6 defined stereocenters .

Scientific Research Applications

Method of Application

Chitosan oligomer (CSO) was successfully synthesized with lauric acid as a coating for a dutasteride-loaded nanostructured lipid carriers (DST-NLCs) system . DST-NLCs were prepared using a combination of melt-dispersion and ultrasonication .

Results

These negatively charged NLCs had a mean particle size of 184 nm, which was not significantly increased when coated with lauric acid-chitosan oligomer (CSO-LA), while the surface charge changed to positive . The entrapment efficiency of DST-NLCs was 97%, and coated and uncoated preparations were physically stable for up to 180 days at 4–8 °C . The drug release was slower from DST-NLCs coated with CSO-LA than from uncoated NLCs, with no detectable drug permeation through full-thickness pig ear skin from either preparation .

Dermatology: Treatment for Hyperandrogenism

5-alpha reductase inhibitors (5ARIs) like Dutasteride have shown efficacy in reducing hair loss and stimulating hair growth in men with androgenetic alopecia . They are also effective in women with hyperandrogenism and alopecia, with evidence supporting their use in normoandrogenic postmenopausal women .

Method of Application

5ARIs act by blocking DHT production from adrenal and gonadal sources, leading to a substantial reduction in serum and prostate DHT levels .

Results

The application of 5ARIs for pharmacological treatment of acne vulgaris, hirsutism, and frontal fibrosing alopecia is promising, but requires further evaluation .

Pharmaceutics: Oral Bioavailability Enhancement

Dutasteride-loaded solid-supersaturatable SMEDDS were prepared by adsorption of liquid SMEDDS onto Aerosil 200 colloidal silica using a spray drying process .

Method of Application

The effect of various hydrophilic additives on the supersaturation, dissolution, and oral bioavailability of dutasteride were evaluated .

Results

The results of this study are not specified in the source .

Urology: Treatment for Benign Prostatic Hypoplasia

Dutasteride is licensed as an oral medicine for the treatment of benign prostatic hypoplasia .

Method of Application

Dutasteride is typically administered orally .

Results

The specific results of this application are not specified in the source .

Method of Application

Dutasteride-loaded nanostructured lipid carriers (DST-NLCs) system was prepared using a combination of melt-dispersion and ultrasonication . These negatively charged NLCs had a mean particle size of 184 nm .

Results

The entrapment efficiency of DST-NLCs was 97%, and coated and uncoated preparations were physically stable for up to 180 days at 4–8 °C . The drug release was slower from DST-NLCs coated with CSO-LA than from uncoated NLCs, with no detectable drug permeation through full-thickness pig ear skin from either preparation .

Pharmaceutics: Oral Bioavailability Enhancement

Dutasteride-loaded solid-supersaturatable self-microemulsifying drug delivery system (SMEDDS) was prepared by adsorption of liquid SMEDDS onto Aerosil 200 colloidal silica using a spray drying process .

properties

IUPAC Name

(1S,3aS,3bS,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,8,10,12-13,15-17,19H,4,6-7,9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVKJVHUCYJJMX-ULLAOQFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5C3(C=CC(=O)N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC=C5[C@@]3(C=CC(=O)N5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dutasteride 5-ene

CAS RN

1430804-85-5
Record name (17beta)-N-(2,5-Bis(trifluoromethyl)phenyl)-3-oxo-4-azaandrost-1,5(6)-diene-17-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1430804855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DUTASTERIDE 5-ENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V04SYO936V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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